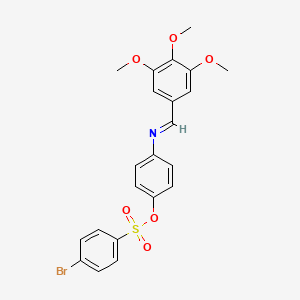
1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that possesses unique properties, making it an attractive candidate for further research.
Applications De Recherche Scientifique
The potential applications of 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- in scientific research are numerous. This compound has been shown to possess antimicrobial, antiviral, and anticancer properties. It has also been demonstrated to have potential as a photosensitizer for photodynamic therapy. Additionally, this compound has been shown to have significant antioxidant activity, making it an attractive candidate for further research in the field of oxidative stress.
Mécanisme D'action
The mechanism of action of 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- is not well understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and pathways, including DNA topoisomerase, tyrosine kinase, and phosphodiesterase. It has also been suggested that this compound may interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- are varied. This compound has been shown to possess significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been demonstrated to have antimicrobial, antiviral, and anticancer properties, which may be attributed to its ability to inhibit various enzymes and pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- in lab experiments are numerous. This compound is relatively easy to synthesize and is readily available. It has also been shown to possess a wide range of biological activities, making it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
The potential future directions for research on 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- are numerous. Further studies are needed to elucidate the mechanism of action of this compound and to determine its potential applications in various fields. Additionally, research is needed to determine the potential toxicity of this compound and to develop safer and more effective derivatives. Finally, future research should focus on the development of novel therapeutic agents based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- is achieved through a multi-step process. The first step involves the reaction between 2-phenylethanol and 2-chlorothiophene, which results in the formation of 2-(2-phenylethoxy)thiophene. This compound is then reacted with o-phenylenediamine to produce the final product, 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)-. The synthesis method is relatively straightforward and can be achieved through standard laboratory techniques.
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)-2-thiophen-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-2-7-15(8-3-1)22-13-12-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-23-18/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRYHKGMDTTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

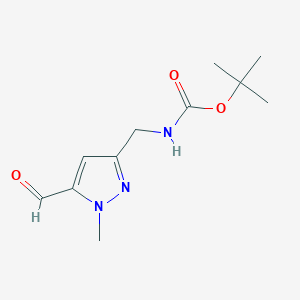
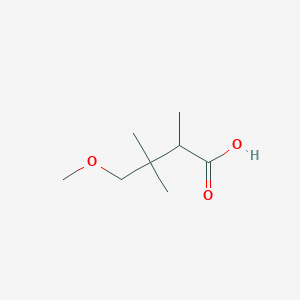
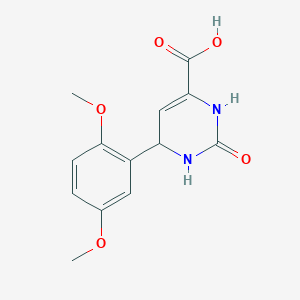

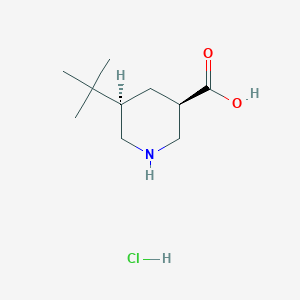


![1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2853276.png)
![5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2853278.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2853279.png)
![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853281.png)
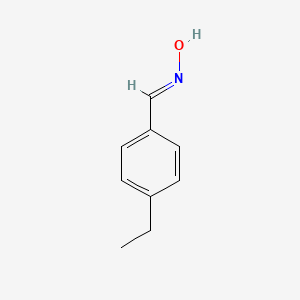
![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)
